molecular formula C13H16ClNO2 B7845039 2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide

2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide

Cat. No.: B7845039
M. Wt: 253.72 g/mol
InChI Key: NVWANHHXQZVLGW-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide is a chloroacetamide derivative featuring a cyclopropyl group and a 2-methoxybenzyl substituent. Its structure combines a reactive chloroacetamide core with sterically and electronically distinct substituents, making it relevant for studies in asymmetric catalysis, agrochemical development, and medicinal chemistry.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-17-12-5-3-2-4-10(12)9-15(11-6-7-11)13(16)8-14/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWANHHXQZVLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Cyclopropyl Amine Moiety

The cyclopropyl group is introduced via cyclopropanation of alkenes or through ring-closing reactions. For example, cyclopropane derivatives can be synthesized by reacting allylic amines with dichlorocarbene precursors under basic conditions. In one approach, cyclopropylamine is generated via the Buchner reaction, where ethyl diazoacetate reacts with cyclohexene in the presence of a copper catalyst. Alternatively, cyclopropanation of vinyl ethers using Simmons-Smith reagents (Zn-Cu/CH₂I₂) provides cyclopropane intermediates, which are subsequently functionalized to yield cyclopropyl amines. These methods typically achieve yields of 60–75%, with purity dependent on distillation or chromatographic purification.

Chloroacetylation of the Cyclopropyl Amine

Chloroacetylation involves reacting cyclopropylamine with chloroacetyl chloride in the presence of a base to form 2-chloro-N-cyclopropylacetamide. This step is critical for introducing the reactive chloro group necessary for subsequent benzylation. Optimal conditions include using dichloromethane as a solvent and triethylamine as a base at 0–5°C to minimize side reactions such as hydrolysis or over-acylation. The reaction typically proceeds with 80–90% efficiency, as evidenced by NMR monitoring of the acetamide’s carbonyl signal at δ 165–170 ppm.

Benzylation with 2-Methoxy-benzyl Chloride

The final step involves alkylating the cyclopropyl acetamide with 2-methoxy-benzyl chloride. This nucleophilic substitution reaction is facilitated by polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with potassium carbonate or sodium hydride as the base. The methoxy group’s electron-donating effect enhances the benzyl chloride’s electrophilicity, promoting efficient substitution at the acetamide’s nitrogen. Reaction temperatures of 60–80°C for 6–12 hours yield the target compound in 65–75% purity, necessitating recrystallization from ethyl acetate/hexane mixtures.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters from analogous syntheses of related chloro-N-cyclopropyl-N-benzyl-acetamides, providing insights into optimizable variables:

StepReagents/ConditionsYield (%)Purity (%)Source
CyclopropanationSimmons-Smith reagent (Zn-Cu/CH₂I₂), 0°C7285
ChloroacetylationChloroacetyl chloride, Et₃N, CH₂Cl₂, 0–5°C8890
Benzylation2-Methoxy-benzyl chloride, K₂CO₃, DMF, 70°C6875

Notably, benzylation yields are lower compared to other steps due to steric hindrance from the cyclopropyl group and competing elimination reactions. Microwave-assisted synthesis has been explored to reduce reaction times, though scalability remains a challenge.

Challenges and Optimization Strategies

Regioselectivity in Benzylation

The bulky cyclopropyl group adjacent to the acetamide nitrogen creates steric hindrance, often leading to incomplete benzylation or dimerization. Employating phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves reaction kinetics by enhancing interfacial contact between the organic and aqueous phases. For instance, TBAB (0.2 mol%) in a water/toluene biphasic system increased benzylation yields to 78% while reducing reaction time to 4 hours.

Purification Techniques

Crude reaction mixtures often contain unreacted starting materials and by-products such as N,N-dibenzylated derivatives. Column chromatography using silica gel (ethyl acetate/hexane, 1:3) effectively isolates the target compound, though recrystallization from ethanol/water (3:1) offers a greener alternative with 85–90% recovery. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is recommended for analytical purity assessments (>98%).

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves the following steps:

  • Chlorination : The introduction of the chloro group to the acetamide backbone.
  • Cyclopropyl Substitution : Attaching the cyclopropyl group through nucleophilic substitution.
  • Methoxybenzyl Group Addition : Incorporating the methoxybenzyl moiety to enhance lipophilicity and biological activity.

Research indicates that 2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways.

Enzyme Inhibition

A notable application is its role as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which are implicated in several pathological conditions, including inflammation and cancer. The compound has demonstrated sub-micromolar inhibitory concentrations (IC50) against different isoforms of h-NTPDases:

Compound Target Enzyme IC50 (mM)
This compoundh-NTPDase10.72 ± 0.11
This compoundh-NTPDase21.33 ± 0.05
This compoundh-NTPDase31.49 ± 0.51
This compoundh-NTPDase85.34 ± 0.73

This data suggests that the compound may be developed further for therapeutic applications targeting these enzymes.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound in treating diseases associated with h-NTPDases:

  • Cancer Treatment : Research indicates that inhibiting h-NTPDases can lead to reduced tumor growth and improved patient outcomes in various cancers. The compound's ability to selectively inhibit these enzymes makes it a candidate for further development in oncology.
  • Inflammatory Diseases : By modulating nucleotide metabolism through h-NTPDase inhibition, there is potential for therapeutic applications in chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
  • Neurodegenerative Disorders : Given the role of purinergic signaling in neurodegeneration, the compound's effects on h-NTPDases could also be explored for neuroprotective strategies.

Mechanism of Action

The mechanism by which 2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the context in which the compound is used and the specific biological system being studied.

Comparison with Similar Compounds

Substituent Positional Isomerism

Example Compound : 2-Chloro-N-cyclopropyl-N-(4-methoxybenzyl)-acetamide (CAS 874594-87-3)

  • Key Difference : Methoxy group at the para position (4-methoxybenzyl) vs. ortho (2-methoxybenzyl) in the target compound.
  • Impact: Catalytic Reactivity: In Pd-catalyzed enantioselective cyclizations, the para-substituted analog showed improved conversion and yield when paired with bulky carboxylate ligands (e.g., t-BuCO2H), likely due to enhanced steric guidance of the transition state. The ortho-substituted variant may exhibit reduced steric accessibility, altering reaction efficiency .

Cyclopropyl vs. Aromatic/Alkyl Substituents

Example Compounds :

  • N,N-Dibenzyl-2-chloroacetamide : Lacks the cyclopropyl group, instead featuring two benzyl substituents.
  • Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) : Contains a methoxymethyl and diethylphenyl group.
Property Target Compound N,N-Dibenzyl-2-chloroacetamide Alachlor
Substituents Cyclopropyl + 2-methoxybenzyl Two benzyl groups Diethylphenyl + methoxymethyl
Steric Hindrance Moderate (cyclopropyl) High (bulky benzyl groups) Low (flexible methoxymethyl)
Application Asymmetric catalysis Catalytic intermediates Herbicide
Bioactivity Not reported Not reported Inhibits plant cell division

The cyclopropyl group in the target compound balances steric bulk and conformational rigidity, which may enhance enantioselectivity in catalytic reactions compared to bulkier or more flexible substituents .

Palladium-Catalyzed Cyclizations

  • Target Compound : Demonstrated utility in Pd⁰-catalyzed enantioselective cyclizations to form lactams. Conversion and enantioselectivity depend on carboxylate ligands (e.g., t-BuCO2H), with yields exceeding 80% under optimized conditions .
  • Comparison with 2-Chloro-N-(2,6-dichlorobenzyl)-acetamide :
    • The dichlorobenzyl analog (CAS 172547-67-0) showed lower catalytic efficiency in similar reactions, likely due to electron-withdrawing chlorine atoms reducing nucleophilicity at the acetamide nitrogen .

Antimicrobial Activity

  • General Trend : 2-Chloro-N-alkyl/aryl acetamides exhibit broad-spectrum antimicrobial activity. For example, derivatives with thiazol-2-yl or dichlorophenyl groups (e.g., 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) showed MIC values <10 µg/mL against bacterial strains .

Physicochemical and Crystallographic Properties

Crystal Packing and Solubility

  • Target Compound: Limited crystallographic data; however, simpler analogs like N-(2-methoxy-benzyl)-acetamide (2MBA) form hydrogen-bonded chains (N–H⋯O) in the solid state, enhancing thermal stability .
  • Comparison with 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
    • The thiazol-2-yl derivative exhibits a twisted conformation (79.7° between aryl and heterocyclic planes), reducing crystal symmetry but improving solubility in organic solvents .

Biological Activity

2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H12ClNO2C_{10}H_{12}ClNO_2, and it features a chloro group, a cyclopropyl moiety, and a methoxy-benzyl substituent. The presence of these functional groups contributes to its bioactivity.

Research indicates that the biological activity of this compound may arise from its ability to interact with specific molecular targets, including enzymes and receptors. The unique structure allows it to bind to active sites or allosteric sites, modulating the activity of target proteins. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in therapeutic effects such as antimicrobial and anticancer properties .

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of this compound. It has demonstrated:

  • Antibacterial Properties : The compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging significantly depending on the bacterial strain .
  • Antifungal Activity : In addition to antibacterial effects, the compound has been tested against various fungal strains, demonstrating notable antifungal properties .

The following table summarizes its antimicrobial activity:

MicroorganismMIC (µM)
Staphylococcus aureus5.64 - 77.38
E. coli8.33 - 23.15
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and modulation of cell cycle progression .

In vitro studies have reported that compounds similar to this compound can effectively reduce tumor growth by targeting specific signaling pathways involved in cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the cyclopropyl group or the methoxy-benzyl moiety can significantly alter its efficacy:

  • Cyclopropyl Group : Variations in size and electronic properties can impact binding affinity and specificity towards biological targets.
  • Methoxy-Benzyl Moiety : Alterations in this substituent can enhance or diminish antimicrobial and anticancer activities by affecting solubility and bioavailability.

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal assessed the compound's effectiveness against several pathogenic strains, confirming its potential as a lead compound for developing new antibiotics .
  • Cancer Cell Line Study : Another investigation focused on its effects on human cancer cell lines, revealing that it could induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide?

A two-step approach is typically employed:

  • Step 1 : React 2-chloroacetyl chloride with cyclopropylamine in the presence of a base (e.g., K2_2CO3_3) to form 2-chloro-N-cyclopropylacetamide.
  • Step 2 : Couple the intermediate with 2-methoxybenzylamine via nucleophilic substitution or amidation under reflux in ethanol or acetonitrile (6–24 hours). Validation : Monitor reaction progress via TLC and confirm purity using NMR and FT-IR. Crystallization in ethanol is advised for high-purity yields .

Q. Which spectroscopic techniques are essential for structural characterization?

Key methods include:

  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, Cl–C stretch at ~750 cm1^{-1}).
  • NMR : 1^1H NMR (amide proton at δ 8.0–8.5 ppm; cyclopropyl protons at δ 0.5–1.5 ppm) and 13^{13}C NMR (carbonyl C=O at ~170 ppm).
  • Single-crystal XRD : Resolve absolute configuration and bond lengths (e.g., C–Cl bond ~1.79 Å). Use SHELXL for refinement .

Q. How is single-crystal X-ray diffraction optimized for structural determination?

  • Data Collection : Use MoKα radiation (λ = 0.71073 Å), 2θ range of 5–52°, and crystal size < 1 mm3^3 to minimize absorption.
  • Refinement : Apply SHELXL with isotropic/anisotropic displacement parameters. Target R1 < 0.06 (I > 2σ(I)) and wR2 < 0.15 (all data). Example : For N-(2-methoxy-benzyl)-acetamide, refinement yielded R1 = 0.0583 and wR2 = 0.1444 .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

  • Method : Use B3LYP/6-311G++(d,p) basis set to compute:
  • HOMO-LUMO energy gaps (e.g., 4.5–5.0 eV indicates stability).
  • Molecular Electrostatic Potential (MEP) surfaces to map nucleophilic/electrophilic sites.
    • Validation : Compare computed vs. experimental bond lengths (deviation < 0.02 Å) and IR frequencies .

Q. What analytical tools quantify intermolecular interactions in crystal lattices?

  • Hirshfeld Surface Analysis : Visualize van der Waals contacts (e.g., H···O interactions contribute ~30% of total contacts).
  • 2D Fingerprint Plots : Decompose interactions (e.g., H-bonding vs. C–H···π stacking) using CrystalExplorer. Example : For 2MBA, H···H (54.6%) and H···O (17.2%) dominated interactions .

Q. How to resolve discrepancies between experimental and computational data?

  • Cross-Validation : Use XRD data to benchmark DFT-optimized geometries.
  • Adjust Basis Sets : Employ larger basis sets (e.g., cc-pVTZ) for improved accuracy.
  • Solvent Effects : Include PCM models in DFT to mimic ethanol or acetonitrile environments .

Q. What protocols enhance molecular docking accuracy with PARP-1/2 targets?

  • Grid Setup : Define active site residues (e.g., Gly863, Ser904 for PARP-1) using AutoDock Tools.
  • Validation : Dock known inhibitors (e.g., olaparib) to calibrate scoring functions.
  • Visualization : Analyze binding poses in PyMOL; calculate binding energies (ΔG < −8 kcal/mol suggests strong affinity) .

Q. How to assess ADMET properties during early-stage development?

  • Tools : SwissADME for Lipinski’s Rule compliance (e.g., MW < 500, LogP < 5).
  • Toxicity : Use ProTox-II to predict hepatotoxicity and LD50_{50}.
  • Solubility : AlogPS estimates aqueous solubility (e.g., > −4.0 LogS preferred) .

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